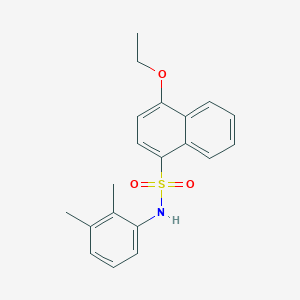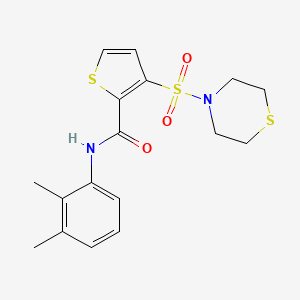
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, also known as DT-13, is a novel compound that has shown potential in various scientific research applications. This compound is a member of the thiomorpholine family and has a unique chemical structure that makes it a promising candidate for further studies.
Mécanisme D'action
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase B (Akt) and the activation of the AMP-activated protein kinase (AMPK) pathway. Akt is a key regulator of cell survival and proliferation, and its inhibition by N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide leads to apoptosis and cell cycle arrest. The activation of the AMPK pathway by N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell growth and proliferation. N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has also been shown to protect against oxidative stress and neuronal damage, and to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has several advantages for lab experiments, including its unique chemical structure and its potential for various scientific research applications. However, there are also limitations to its use, including the need for further studies to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, including further studies on its mechanisms of action, potential side effects, and pharmacokinetics. N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide also has potential for further studies in cancer research, neuroprotection, and anti-inflammatory studies. Additionally, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide may have potential for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenyl isothiocyanate with morpholine, followed by the reaction with thionyl chloride and 2-aminothiophene-3-carboxylic acid. The final product is obtained through the reaction of the intermediate product with 4-mercaptomorpholine.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection studies, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to protect against oxidative stress and neuronal damage. In anti-inflammatory studies, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S3/c1-12-4-3-5-14(13(12)2)18-17(20)16-15(6-9-24-16)25(21,22)19-7-10-23-11-8-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGTYNSWUYNAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)
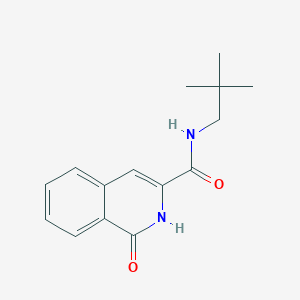
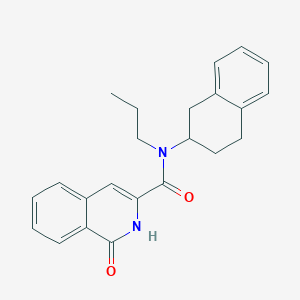
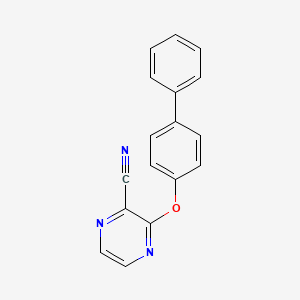
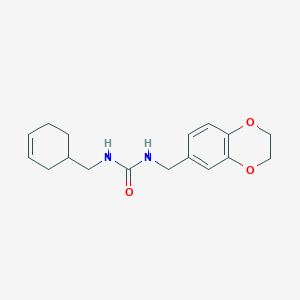

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
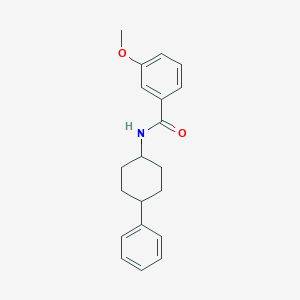
![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
